molecular formula C14H17N3O2S B14931524 N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14931524
M. Wt: 291.37 g/mol
InChI Key: IQMFBRUVFGIXKS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indene moiety fused with a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the indene and pyrazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common methods include:

    Step 1: Synthesis of the indene intermediate through cyclization reactions.

    Step 2: Preparation of the pyrazole ring via condensation reactions.

    Step 3: Coupling of the indene and pyrazole intermediates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • N-(2,3-dihydro-1H-inden-5-yl)thian-3-amine

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of the indene and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H17N3O2S/c1-2-17-10-14(9-15-17)20(18,19)16-13-7-6-11-4-3-5-12(11)8-13/h6-10,16H,2-5H2,1H3

InChI Key

IQMFBRUVFGIXKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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